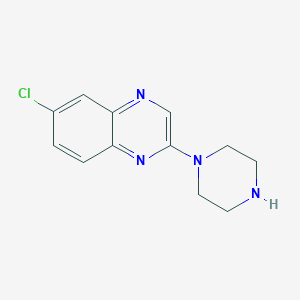

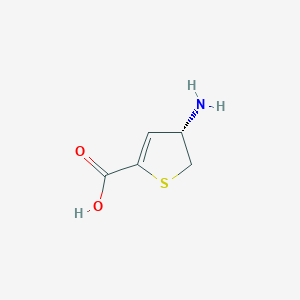

![molecular formula C20H28O4 B1253196 (1S,3S,3aR,6S,6aS,10aR)-6a,8-dihydroxy-3,6,9-trimethyl-1-(2-methylprop-1-enyl)-2,3,3a,4,5,6-hexahydro-1H-cyclopenta[e]naphthalene-7,10-dione](/img/structure/B1253196.png)

(1S,3S,3aR,6S,6aS,10aR)-6a,8-dihydroxy-3,6,9-trimethyl-1-(2-methylprop-1-enyl)-2,3,3a,4,5,6-hexahydro-1H-cyclopenta[e]naphthalene-7,10-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1S,3S,3aR,6S,6aS,10aR)-6a,8-dihydroxy-3,6,9-trimethyl-1-(2-methylprop-1-enyl)-2,3,3a,4,5,6-hexahydro-1H-cyclopenta[e]naphthalene-7,10-dione is a natural product found in Antillogorgia elisabethae with data available.

Applications De Recherche Scientifique

Structural and Crystallographic Analysis

The compound and its derivatives have been the subject of various structural and crystallographic analyses. For instance, Acácio Ivo Francisco et al. (2010) analyzed a closely related compound, highlighting the intricate hydrogen-bonded network in its crystal structure, which is essential for understanding molecular interactions and stability (Acácio Ivo Francisco et al., 2010). Similarly, J. Cannon et al. (1975) synthesized and elucidated the crystal structure of a compound with a related molecular framework, providing insights into the molecular conformations critical for chemical synthesis and material design (J. Cannon et al., 1975).

Conformational and Stereochemical Studies

The compound's framework has been used to study conformational dynamics and stereochemistry. T. Kamada and O. Yamamoto (1980) investigated the conformations and ring inversions of certain methyl-substituted cycloocta[de]naphthalenes, providing a foundation for understanding the stereochemical properties of complex organic molecules (T. Kamada & O. Yamamoto, 1980).

Synthetic Chemistry and Material Science

The compound's structure has been pivotal in synthetic chemistry, aiding in the development of new synthetic methods and materials. For example, A. Schmidt et al. (1997) utilized a similar compound for synthesizing dihydrocyclobuta[a]naphthalene-1,2-diones, showcasing the compound's utility in creating new chemical entities with potential applications in material science and organic synthesis (A. Schmidt et al., 1997).

Enzymatic Synthesis and Resolution

Enzymatic methods have also been employed to synthesize and resolve derivatives of the compound. Masako Kinoshita et al. (2008) reported the chemoenzymatic synthesis of related compounds, highlighting the significance of enzymatic methods in achieving high stereochemical control in organic synthesis (Masako Kinoshita et al., 2008).

Photoreactive Properties

The compound's derivatives have been explored for their photoreactive properties, which are crucial for understanding light-induced chemical reactions. A. Osuka et al. (1983) investigated the photoreaction of certain cyclopropa[b]naphthalene-2,7-diones, providing insights into the mechanistic aspects of photochemical processes (A. Osuka et al., 1983).

Propriétés

Nom du produit |

(1S,3S,3aR,6S,6aS,10aR)-6a,8-dihydroxy-3,6,9-trimethyl-1-(2-methylprop-1-enyl)-2,3,3a,4,5,6-hexahydro-1H-cyclopenta[e]naphthalene-7,10-dione |

|---|---|

Formule moléculaire |

C20H28O4 |

Poids moléculaire |

332.4 g/mol |

Nom IUPAC |

(1S,3S,3aR,6S,6aS,10aR)-6a,8-dihydroxy-3,6,9-trimethyl-1-(2-methylprop-1-enyl)-2,3,3a,4,5,6-hexahydro-1H-cyclopenta[e]naphthalene-7,10-dione |

InChI |

InChI=1S/C20H28O4/c1-10(2)8-14-9-11(3)15-7-6-12(4)20(24)18(23)16(21)13(5)17(22)19(14,15)20/h8,11-12,14-15,21,24H,6-7,9H2,1-5H3/t11-,12-,14+,15+,19+,20+/m0/s1 |

Clé InChI |

WERIXDUPZQEXGL-VTXQENOLSA-N |

SMILES isomérique |

C[C@H]1CC[C@@H]2[C@H](C[C@H]([C@@]23[C@@]1(C(=O)C(=C(C3=O)C)O)O)C=C(C)C)C |

SMILES canonique |

CC1CCC2C(CC(C23C1(C(=O)C(=C(C3=O)C)O)O)C=C(C)C)C |

Synonymes |

elisabethin D |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

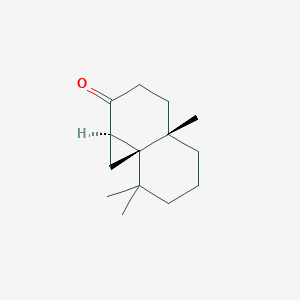

![(5R,7S)-7-Methyl-1,6-dioxaspiro[4.5]decane](/img/structure/B1253114.png)

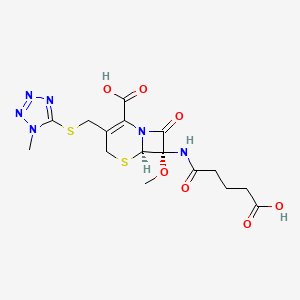

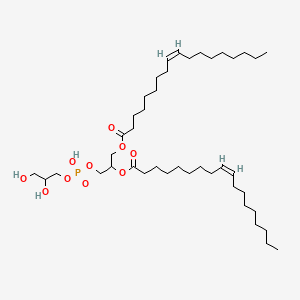

![[38-(Hydroxymethyl)-7,11,15,19,22,26,30,34,43,47,51,55,58,62,66,70-hexadecamethyl-1,4,37,40-tetraoxacyclodoheptacont-2-yl]methanol](/img/structure/B1253119.png)

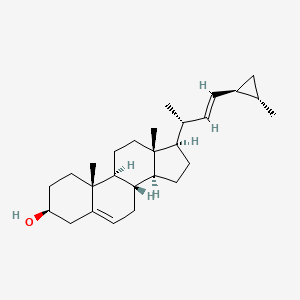

![(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-15-[(2R,5R)-5-(2-Hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-6,9,14-triol](/img/structure/B1253123.png)

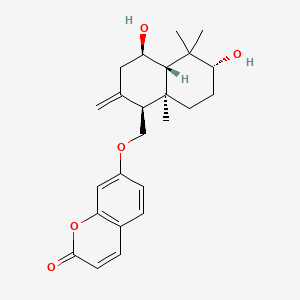

![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B1253126.png)

![(3aS,6E,10E,11aS)-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B1253127.png)

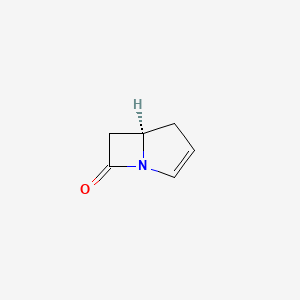

![1,2-Dihydronaphtho[2,1-b]furan](/img/structure/B1253133.png)